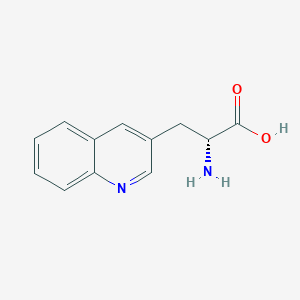
(R)-2-Amino-3-(quinolin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-2-Amino-3-(quinolin-3-yl)propanoic acid, also known as R-Quinpirole, is a chemical compound that belongs to the family of dopamine agonists. It is widely used in scientific research to study the effects of dopamine on the brain and its related disorders.
作用機序
(R)-2-Amino-3-(quinolin-3-yl)propanoic acid is a selective agonist of dopamine D2 and D3 receptors. It binds to these receptors and activates them, leading to an increase in dopamine signaling. This increase in dopamine signaling has been shown to affect behavior, cognition, and physiology.
生化学的および生理学的効果
(R)-2-Amino-3-(quinolin-3-yl)propanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase locomotor activity, induce stereotypic behaviors, and alter reward processing. (R)-2-Amino-3-(quinolin-3-yl)propanoic acid has also been shown to affect cognitive processes such as working memory and attention. In addition, (R)-2-Amino-3-(quinolin-3-yl)propanoic acid has been shown to affect physiological processes such as blood pressure, heart rate, and body temperature.
実験室実験の利点と制限
(R)-2-Amino-3-(quinolin-3-yl)propanoic acid has several advantages for lab experiments. It is a highly selective agonist of dopamine D2 and D3 receptors, which allows for precise activation of these receptors. (R)-2-Amino-3-(quinolin-3-yl)propanoic acid is also relatively stable and easy to handle, making it a convenient tool for research. However, (R)-2-Amino-3-(quinolin-3-yl)propanoic acid has some limitations. It has a short half-life, which means that its effects are relatively short-lived. In addition, (R)-2-Amino-3-(quinolin-3-yl)propanoic acid can be toxic at high doses, which limits its use in some experiments.
将来の方向性
There are several future directions for research involving (R)-2-Amino-3-(quinolin-3-yl)propanoic acid. One area of research is the role of dopamine in addiction. (R)-2-Amino-3-(quinolin-3-yl)propanoic acid can be used to study the effects of dopamine on reward processing and the development of addiction. Another area of research is the role of dopamine in Parkinson's disease. (R)-2-Amino-3-(quinolin-3-yl)propanoic acid can be used to study the effects of dopamine agonists on motor symptoms and cognitive impairment in Parkinson's disease. Finally, (R)-2-Amino-3-(quinolin-3-yl)propanoic acid can be used to study the role of dopamine in schizophrenia. (R)-2-Amino-3-(quinolin-3-yl)propanoic acid can be used to study the effects of dopamine agonists on cognitive impairment and positive symptoms in schizophrenia.
Conclusion:
In conclusion, (R)-2-Amino-3-(quinolin-3-yl)propanoic acid is a chemical compound that is widely used in scientific research to study the effects of dopamine on the brain and its related disorders. It is a selective agonist of dopamine D2 and D3 receptors and has a wide range of biochemical and physiological effects. (R)-2-Amino-3-(quinolin-3-yl)propanoic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for research involving (R)-2-Amino-3-(quinolin-3-yl)propanoic acid, including the role of dopamine in addiction, Parkinson's disease, and schizophrenia.
合成法
(R)-2-Amino-3-(quinolin-3-yl)propanoic acid can be synthesized through a multi-step process starting from quinoline. The first step involves the reaction of quinoline with ethyl bromoacetate to form ethyl 2-quinolylacetate. This intermediate is then converted to (R)-2-Amino-3-(quinolin-3-yl)propanoic acid through a series of reactions involving reduction, hydrolysis, and decarboxylation.
科学的研究の応用
(R)-2-Amino-3-(quinolin-3-yl)propanoic acid is widely used in scientific research to study the effects of dopamine on the brain and its related disorders. It is used as a tool to activate dopamine receptors and study their effects on behavior, cognition, and physiology. (R)-2-Amino-3-(quinolin-3-yl)propanoic acid is also used to study the role of dopamine in addiction, Parkinson's disease, and schizophrenia.
特性
CAS番号 |
135213-89-7 |
|---|---|
製品名 |
(R)-2-Amino-3-(quinolin-3-yl)propanoic acid |
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC名 |
(2R)-2-amino-3-quinolin-3-ylpropanoic acid |
InChI |
InChI=1S/C12H12N2O2/c13-10(12(15)16)6-8-5-9-3-1-2-4-11(9)14-7-8/h1-5,7,10H,6,13H2,(H,15,16)/t10-/m1/s1 |
InChIキー |
KWWSORXERGAEGJ-SNVBAGLBSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C[C@H](C(=O)O)N |
SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CC(C(=O)O)N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CC(C(=O)O)N |
同義語 |
3-Quinolinepropanoicacid,-alpha--amino-,(-alpha-R)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





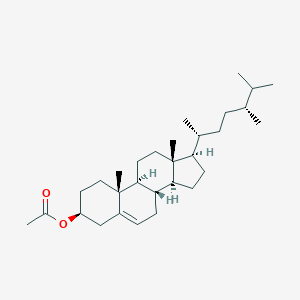


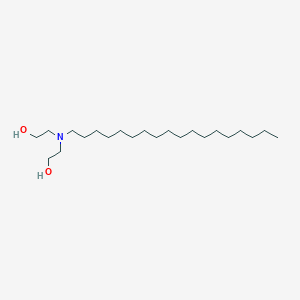

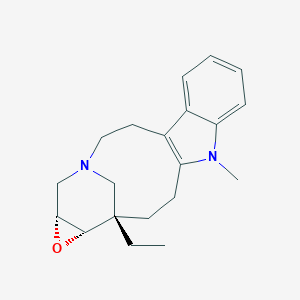
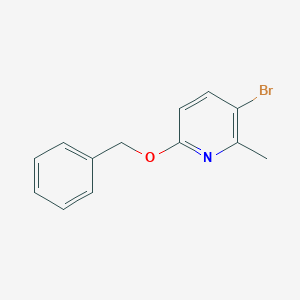
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)


![3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid](/img/structure/B161969.png)
![1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B161970.png)